molecular formula C11H16N2O B3016219 2-[(1-Methylpiperidin-4-yl)oxy]pyridine CAS No. 2196212-18-5

2-[(1-Methylpiperidin-4-yl)oxy]pyridine

Cat. No.: B3016219
CAS No.: 2196212-18-5
M. Wt: 192.262
InChI Key: FXFCPUBADUTPGR-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)oxy]pyridine is a heterocyclic compound featuring a pyridine ring substituted with a 1-methylpiperidin-4-yloxy group.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-8-5-10(6-9-13)14-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFCPUBADUTPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 4-hydroxypyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated products .

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)oxy]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(1-Methylpiperidin-4-yl)oxy]pyridine with four structurally related compounds from , focusing on molecular features, physicochemical properties, and synthetic approaches.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-[(1-Methylpiperidin-4-yl)oxy]pyridine C₁₁H₁₆N₂O 192.26 (calculated) 1-Methylpiperidin-4-yloxy Base structure; no halogen substituents
5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyridine (1015242-41-7) C₁₁H₁₅BrN₂O 287.16 Bromine at pyridine C5 Increased molecular weight, potential for halogen bonding
2-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylethanamine (212961-35-8) C₉H₁₂BrN₂O 259.11 Dimethylaminoethyl chain Flexible amine substituent; reduced rigidity
5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine (180916-06-7) C₁₁H₁₄BrN₂O 285.15 Pyrrolidinylethoxy group Enhanced solubility via pyrrolidine
5-Bromo-2-(piperidin-4-yloxy)pyridine (194668-50-3) C₁₀H₁₂BrN₂O 259.12 Piperidin-4-yloxy (unmethylated) Free amine for protonation or coordination

Key Observations:

Substituent Effects on Properties: The brominated analogs exhibit higher molecular weights (259–287 g/mol) compared to the base compound (192 g/mol), which may increase melting points and reduce solubility in polar solvents .

Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution (e.g., pyridine derivatives reacting with piperidine/pyrrolidine precursors in ethanol or methanol with catalysts like p-toluenesulfonic acid) . Brominated derivatives likely involve halogenation steps (e.g., electrophilic substitution or coupling reactions) .

Spectral Data Trends :

  • ¹H NMR : Piperidine/pyrrolidine protons typically resonate at δ 1.5–3.0 ppm, while pyridine protons appear at δ 7.0–8.5 ppm. Bromine substitution deshields adjacent protons, shifting signals upfield .
  • IR Spectroscopy : Ether linkages (C-O-C) show peaks near 1100–1250 cm⁻¹, and tertiary amines (piperidine) exhibit N-H stretches at ~2800 cm⁻¹ .

Biological Activity

2-[(1-Methylpiperidin-4-yl)oxy]pyridine, a compound with a unique substitution pattern, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 1-methylpiperidin-4-yl group and an ether linkage. This specific structure contributes to its distinct chemical and biological properties, enhancing its interaction with various biological targets.

Research indicates that 2-[(1-Methylpiperidin-4-yl)oxy]pyridine acts as an inhibitor for specific enzymes and receptors. Its mechanism primarily involves modulation of protein interactions critical for cellular signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes related to cancer cell proliferation and survival.
  • Antiparasitic Activity : The compound has displayed efficacy against Plasmodium falciparum, the causative agent of malaria, with reductions in parasitemia observed in controlled studies.

Table 1: In Vitro Potency Data

CompoundTargetIC50 (nM)Notes
2-[(1-Methylpiperidin-4-yl)oxy]pyridinePfCDPK150Effective in reducing parasite load
Other CompoundsVariousVariesComparison to similar structures

In Vivo Studies

In vivo studies have further validated the biological activity of this compound. For instance, in murine models, it demonstrated a substantial reduction in parasitemia when administered orally.

Table 2: In Vivo Efficacy Data

CompoundModelDose (mg/kg)Reduction in Parasitemia (%)
2-[(1-Methylpiperidin-4-yl)oxy]pyridineP. berghei5044
Control Compound AP. berghei5030

Case Studies

Several case studies highlight the therapeutic potential of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine:

  • Anticancer Activity : A study focusing on lung cancer cells revealed that the compound inhibited growth effectively, suggesting its role as a potential anticancer agent.
  • Antimalarial Properties : In a series of experiments involving P. berghei-infected mice, the compound significantly reduced parasitemia levels compared to untreated controls.

Pharmacokinetics

The pharmacokinetic profile of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine indicates favorable absorption and distribution characteristics:

Table 3: ADME Data

ParameterValue
BioavailabilityHigh
Half-life6 hours
MetabolismLiver

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